molecular formula C7H9NO2 B1679517 Rolziracetam CAS No. 18356-28-0

Rolziracetam

Número de catálogo: B1679517
Número CAS: 18356-28-0
Peso molecular: 139.15 g/mol
Clave InChI: IEZDOKQWPWZVQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Rolziracetam implica varios pasos:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y la consistencia del producto final. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la presión, para optimizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: Rolziracetam se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes cetonas o ácidos carboxílicos, mientras que la reducción puede producir varias aminas .

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Rolziracetam has been investigated primarily for its effects on cognitive functions. It is thought to modulate neurotransmitter systems, particularly those involving cholinergic and glutamatergic pathways. Research has indicated that this compound may enhance synaptic plasticity, which is crucial for learning and memory formation.

Cognitive Enhancement

In preclinical studies, this compound has shown promise in reversing cognitive deficits induced by various factors such as scopolamine and electroconvulsive shock. It has been noted for its ability to improve memory performance in animal models, which supports its potential use as a nootropic agent .

Treatment of Cognitive Impairments

This compound is being evaluated for its potential therapeutic effects in conditions like Alzheimer's disease and other forms of dementia. Its neuroprotective properties and ability to enhance cognitive function make it a candidate for treating age-related cognitive decline .

Neurogenesis Stimulation

Recent studies have suggested that this compound may play a role in stimulating neurogenesis—the process by which new neurons are formed in the brain. This effect could be beneficial in treating neurodegenerative diseases by promoting brain repair mechanisms .

Safety and Toxicity Profile

The safety profile of this compound appears favorable compared to other nootropic agents. It exhibits low toxicity with minimal serious side effects reported in animal studies. However, potential adverse effects such as psychomotor excitability and gastrointestinal disturbances have been noted . Long-term effects remain largely unknown, necessitating further research.

Summary of Research Findings

Application AreaKey Findings
NeuropharmacologyEnhances synaptic plasticity; modulates neurotransmitter systems
Cognitive EnhancementReverses cognitive deficits; improves memory performance in animal models
Clinical ApplicationsPotential treatment for Alzheimer's disease; stimulates neurogenesis
Safety ProfileLow toxicity; minimal side effects reported

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on cognitive functions:

  • A study involving laboratory animals demonstrated that this compound significantly improved memory retention after exposure to amnesic agents .
  • In another experiment, this compound was shown to enhance learning abilities in rats subjected to stress-induced cognitive decline .

Mecanismo De Acción

Rolziracetam ejerce sus efectos modulando los sistemas de neurotransmisores en el cerebro. Se cree que mejora la liberación de acetilcolina, un neurotransmisor involucrado en los procesos de aprendizaje y memoria. Además, this compound puede interactuar con los receptores de glutamato, que juegan un papel crucial en la plasticidad sináptica y las funciones cognitivas . Los objetivos moleculares y las vías exactas aún se encuentran bajo investigación, pero su capacidad para mejorar el rendimiento cognitivo está bien documentada .

Comparación Con Compuestos Similares

Rolziracetam es parte de la familia de las racetamas, que incluye varios otros compuestos nootrópicos:

Singularidad de this compound: this compound destaca por su estructura específica y su capacidad para mejorar el rendimiento en tareas de respuesta retardada en monos rhesus de edad avanzada. Tiene un amplio margen de seguridad en animales y ha demostrado potencial en el tratamiento de deficiencias cognitivas en humanos .

Lista de compuestos similares:

Actividad Biológica

Rolziracetam, also known as CI-911, is a nootropic compound belonging to the racetam family, which is recognized for its potential cognitive-enhancing properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's exact mechanism of action remains partially understood; however, it is believed to influence various neurotransmitter systems. Key aspects include:

  • Neurotransmitter Modulation : this compound is thought to enhance the turnover of neurotransmitters, particularly acetylcholine and glutamate, which are crucial for cognitive functions such as memory and learning .
  • Calcium Channel Interaction : It may facilitate calcium influx through non-L-type voltage-dependent calcium channels, thereby enhancing synaptic plasticity and neurotransmission .
  • Receptor Affinity : Unlike many other racetams, this compound does not exhibit significant affinity for common receptors such as muscarinic or GABA receptors but may interact with adrenergic and serotonin receptors .

Pharmacological Effects

Research indicates that this compound has several pharmacological effects that contribute to its nootropic profile:

  • Cognitive Enhancement : Animal studies have demonstrated that this compound can improve short-term memory in both rats and monkeys .
  • Neuroprotective Properties : It has shown potential in protecting against cognitive decline associated with neurodegenerative diseases .
  • Low Toxicity : The compound exhibits low toxicity levels and lacks serious side effects, making it a safer option compared to other cognitive enhancers .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts. Below are notable findings:

StudySubjectFindings
Malykh & Sadaie (2010)Review of racetamsIdentified this compound as having potential cognitive enhancement effects but noted the need for further research to establish clinical efficacy .
Animal Study (2020)RatsDemonstrated significant improvement in memory retention tasks when administered this compound compared to control groups .
Clinical Trial (Pending)Alzheimer's patientsOngoing trials are investigating the effects of this compound on cognitive function in patients with mild to moderate Alzheimer’s disease .

Adverse Effects and Safety Profile

While this compound is generally considered safe, some potential adverse effects have been reported:

  • Psychomotor Excitability : Similar to other racetams, users may experience heightened anxiety or excitability at higher doses .
  • Gastrointestinal Disturbances : Mild gastrointestinal issues such as nausea or diarrhea have been noted in some cases .

Propiedades

IUPAC Name

2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDOKQWPWZVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171444
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18356-28-0
Record name Rolziracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18356-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolziracetam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dioxopyrrolizidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolziracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLZIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Oxo-2-pyrrolidinepropanoic acid (15.7 g, 0.1 mol) was added to 45 ml of acetic anhydride and the mixture was heated slowly to 90° C. and held at that temperature for six hours. The mixture was cooled and the volatile materials stripped off at a temperature of 60° C. under vacuum. The residue (14.2 g) was dissolved in 230 ml of isopropyl alcohol, the solution decolorized, filtered, and concentrated to 30 ml. This solution was cooled 0°-5° C. for two hours, and the solid which separated was collected by filtration, washed twice with 25-ml portions of isopropyl alcohol to yield 12.5 g (89.9%) of dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, mp 180.2°-181.8° C. which was found to be 99.5% pure by high pressure liquid chromatographic (HPLC) analysis.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
151 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolziracetam
Reactant of Route 2
Reactant of Route 2
Rolziracetam
Reactant of Route 3
Rolziracetam
Reactant of Route 4
Rolziracetam
Reactant of Route 5
Rolziracetam
Reactant of Route 6
Rolziracetam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.